molecular formula C13H24N2O2 B2950042 Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2445792-86-7

Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2950042
CAS No.: 2445792-86-7
M. Wt: 240.347
InChI Key: CQMLQHYJIGIOCU-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a protected amine derivative of the 3-azabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and high-value building block for the synthesis of more complex biologically active molecules. Research Applications and Value The core azabicyclo[3.3.1]nonane moiety is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities . This specific derivative, featuring a Boc-protected amine, is a critical intermediate for constructing potential anticancer chemotherapeutics . The rigid, cleft-shaped structure of the bicyclo[3.3.1]nonane framework allows it to act as a scaffold for molecular recognition, making it valuable for developing enzyme inhibitors and DNA intercalators . Its conformational properties, which can be fine-tuned with appropriate substitutions, are crucial for its interaction with biological targets . Usage Note This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(14,7-10)9-15/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMLQHYJIGIOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-azabicyclo[331]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Positions

The following table highlights key differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target : Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate 1-NH2, 3-Boc C₁₃H₂₄N₂O₂* 240.34* Amino group at position 1; Boc protection
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-OH, 3-Boc C₁₃H₂₁NO₃ 239.31 Hydroxyl group at position 9; used in pyrazine derivatization
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7-oxo, 3-Boc C₁₃H₂₁NO₃ 239.31 Ketone at position 7; precursor for further functionalization
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 7-benzyl, 3-Boc, 7-N C₁₉H₂₆N₂O₂ 330.42 Diazabicyclo system; benzyl group enhances lipophilicity
Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-CH2NH2, 3-Boc C₁₄H₂₆N₂O₂ 254.37 Aminomethyl side chain; potential for enhanced binding affinity

*Estimated based on analogous structures.

Key Observations:
  • Positional isomerism : Substituents at positions 1, 7, or 9 significantly alter reactivity and biological activity. For example, the hydroxyl group in the 9-hydroxy analog () enables etherification reactions, while the 7-oxo derivative () is a ketone precursor for reductive amination.
  • Nitrogen content : Diazabicyclo analogs (e.g., 3,7-diazabicyclo) introduce additional basicity and hydrogen-bonding capacity, impacting receptor binding .

Physicochemical Properties

  • Solubility: Boc-protected compounds (e.g., target, 7-oxo analog) are generally lipophilic, while hydroxyl or amino derivatives exhibit higher polarity.
  • Stability : Diazabicyclo derivatives () show enhanced stability in acidic conditions due to rigid frameworks.
  • Spectral data: ¹H NMR: The target compound’s amino group would show a broad singlet (~2.5 ppm), whereas hydroxyl analogs () display peaks near 4.9 ppm for -OH . HRMS: Exact mass data (e.g., 364.1444 [M+H]+ for a pyrazine derivative in ) confirm molecular identity .

Biological Activity

Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3 with a molecular weight of 241.33 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.

PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
CAS Number389890-40-8
Purity≥97%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. The tert-butyl ester group adds steric hindrance, which influences the compound's reactivity and stability.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology:

  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, although more extensive studies are required to confirm these findings.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • In vitro assays demonstrated that this compound significantly reduced neuronal cell death induced by glutamate toxicity, indicating potential for use in conditions like Alzheimer's disease.
  • Anticancer Activity :
    • A study evaluated the compound's efficacy against various tumor cell lines using the sulforhodamine B assay, revealing an IC50 value between 10 µM and 20 µM, which suggests moderate antiproliferative activity.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate?

The synthesis of bicyclic tertiary amines like this compound often involves Mannich reactions or cyclization strategies. For example, related 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized via a double Mannich reaction using tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde under reflux conditions . Purification typically employs flash chromatography to isolate intermediates, with yields influenced by stoichiometric ratios and reaction time optimization .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is commonly assessed using HPLC (>95% purity, as noted in commercial analogs ), while structural confirmation relies on 1^1H/13^13C NMR and mass spectrometry. For instance, tert-butyl-protected analogs (e.g., C12H22N2O2, MW 226.32) show characteristic Boc-group signals at ~1.4 ppm in 1^1H NMR and carbonyl peaks at ~170 ppm in 13^13C NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What are the standard storage conditions to maintain stability?

Similar bicyclic tertiary amines are stored at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Stability studies for related compounds indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this bicyclic scaffold?

The rigid bicyclo[3.3.1]nonane framework imposes steric constraints, but stereoselectivity during cyclization depends on precursor geometry and reaction conditions. For example, using chiral auxiliaries or enantiopure starting materials (e.g., tert-butyl 4-oxopiperidine carboxylate derivatives) can bias ring-closure pathways. Computational modeling (DFT) has been applied to predict transition states in analogous systems .

Q. What analytical methods resolve contradictions in reported synthetic yields for similar compounds?

Discrepancies in yields (e.g., 60–85% for related Mannich reactions ) often arise from impurities in paraformaldehyde or incomplete cyclization. Kinetic monitoring via in situ IR or LC-MS can identify side reactions (e.g., over-alkylation). Reproducibility improves with strict control of formaldehyde equivalents and stepwise addition protocols .

Q. How is this compound utilized in medicinal chemistry for targeting protein-protein interactions (PPIs)?

The bicyclo[3.3.1]nonane scaffold is valued for its conformational rigidity and ability to mimic peptide turn motifs. For example, bispidine derivatives (3,7-diazabicyclo[3.3.1]nonanes) show subtype selectivity for nicotinic acetylcholine receptors by occupying hydrophobic pockets via their benzyl substituents . The tert-butyl carboxylate group enhances solubility for in vitro assays .

Q. What strategies mitigate byproduct formation during Boc deprotection?

Acidic Boc removal (e.g., TFA/DCM) can generate carbocation intermediates that react with nucleophiles. Quenching with scavengers like triisopropylsilane or optimizing reaction time/temperature minimizes side products. For sensitive substrates, alternative protecting groups (e.g., Fmoc) are recommended .

Methodological Recommendations

  • Stereochemical Analysis: Use X-ray crystallography or NOESY to confirm bridgehead substituent orientation .
  • Scale-up: Replace paraformaldehyde with aqueous formaldehyde to improve reproducibility .
  • Application in Drug Discovery: Screen against PPI targets (e.g., Bcl-2 family proteins) using SPR or AlphaScreen assays .

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